1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea
Overview
Description
1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of 1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea involves several steps. One common method includes the reaction of 2-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with 2-ethoxyethylamine to produce the desired thiadiazole derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl or fluorophenyl groups can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of other thiadiazole derivatives with potential biological activities.
Biology: It is studied for its potential as an antimicrobial and anticancer agent.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and antiviral agent.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to inhibit enzymes such as dihydrofolate reductase (DHFR) and topoisomerases, which are essential for DNA replication and cell division . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s ability to interact with cellular membranes and proteins contributes to its antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-amine: Known for its antimicrobial and antifungal properties.
1,3,4-Thiadiazole-2-thiol: Exhibits antioxidant and anti-inflammatory activities.
1,3,4-Thiadiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2S/c1-2-20-8-7-11-17-18-13(21-11)16-12(19)15-10-6-4-3-5-9(10)14/h3-6H,2,7-8H2,1H3,(H2,15,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLPLNTYLBSDTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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